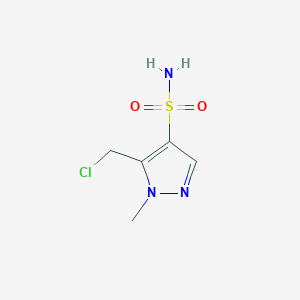
4-(dimethylamino)-2-(1H-pyrrol-1-yl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-2-(1H-pyrrol-1-yl)nicotinonitrile (DMAPN) is a heterocyclic compound belonging to the pyridine family that has been extensively studied for its various properties and applications. It is a versatile compound with a wide range of applications in the fields of organic synthesis, drug development, and materials science. DMAPN has been used in a variety of research and applications, including drug synthesis, catalytic reactions, and materials science.
Aplicaciones Científicas De Investigación
Surface Chemistry Applications
Gandubert and Lennox (2006) explored the use of 4-(dimethylamino)pyridine to form adhesion layers for the adsorption of anionic polyelectrolytes on gold surfaces. Their research, utilizing in situ surface plasmon resonance spectroscopy, revealed the potential of 4-(dimethylamino)pyridine as an adhesion layer, facilitating the study of weak and strong polyelectrolytes on gold surfaces Surface plasmon resonance spectroscopy study of electrostatically adsorbed layers..
Primitive Earth Chemistry
Friedmann, Miller, and Sanchez (1971) demonstrated the synthesis of nicotinonitrile and related derivatives under primitive Earth conditions, showing the potential prebiotic relevance of these compounds. Their work highlights the synthesis pathways of nicotinonitrile, 2-cyanopyridine, and 4-cyanopyridine via electric discharges on ethylene and ammonia, offering insights into prebiotic chemistry and the origins of life Primitive Earth Synthesis of Nicotinic Acid Derivatives..
Structural Chemistry
Chantrapromma et al. (2009) reported on the non-planar structure of a nicotinonitrile derivative, providing detailed insights into the molecular geometry and intermolecular interactions within the crystal structure. This research contributes to our understanding of the structural characteristics of nicotinonitrile derivatives, which is crucial for the development of new materials and molecules 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile..
Nonlinear Optical Properties
Moylan et al. (1996) synthesized a series of symmetric derivatives of 4-(dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran (DCM laser dye), investigating their nonlinear optical properties. These findings are significant for the development of new materials with potential applications in photonics and optoelectronics DICYANOMETHYLENE)PYRAN DERIVATIVES WITH C2V SYMMETRY: AN UNUSUAL CLASS OF NONLINEAR OPTICAL CHROMOPHORES..
Synthetic Organic Chemistry
Liu et al. (2014) utilized 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols and phenols, showcasing the compound's utility in facilitating efficient and sustainable chemical transformations. This work highlights the role of nicotinonitrile derivatives in enhancing the scope of organic synthesis, particularly in the context of green chemistry 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism..
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to target the insect ryanodine receptor . The ryanodine receptor plays a crucial role in muscle contraction and is a promising target for the development of novel insecticides .
Mode of Action
Similar compounds have been suggested to act as possible activators of the insect ryanodine receptor . This interaction could lead to changes in calcium ion flow, disrupting muscle contraction and leading to paralysis .
Biochemical Pathways
The activation of the ryanodine receptor can affect calcium signaling pathways, which are critical for various cellular processes, including muscle contraction .
Result of Action
Activation of the ryanodine receptor, as suggested for similar compounds, could lead to disruption of calcium ion flow and muscle contraction, potentially resulting in paralysis .
Propiedades
IUPAC Name |
4-(dimethylamino)-2-pyrrol-1-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-15(2)11-5-6-14-12(10(11)9-13)16-7-3-4-8-16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METMEOXUBHBDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)N2C=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-2-(1H-pyrrol-1-yl)nicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B2919122.png)

![N-(3-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2919127.png)


![1-(2-ethylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2919130.png)
![3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2919131.png)






